molecular formula C11H12Cl2OS B14040865 1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one

1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14040865
M. Wt: 263.2 g/mol
InChI Key: BSCUZXYDBOEGFE-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one is an organic compound characterized by its complex structure, which includes a chlorinated phenyl ring and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound, followed by the introduction of a methylthio group. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Chloro-1-(4-chlorophenyl)propan-2-one: Lacks the methylthio group, which can affect its reactivity and applications.

    1-Chloro-1-(4-(methylthio)phenyl)propan-2-one: Similar structure but without the chloromethyl group, leading to different chemical properties.

This comprehensive overview highlights the significance of 1-Chloro-1-(4-(chloromethyl)-2-(methylthio)phenyl)propan-2-one in various scientific and industrial fields

Properties

Molecular Formula

C11H12Cl2OS

Molecular Weight

263.2 g/mol

IUPAC Name

1-chloro-1-[4-(chloromethyl)-2-methylsulfanylphenyl]propan-2-one

InChI

InChI=1S/C11H12Cl2OS/c1-7(14)11(13)9-4-3-8(6-12)5-10(9)15-2/h3-5,11H,6H2,1-2H3

InChI Key

BSCUZXYDBOEGFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)CCl)SC)Cl

Origin of Product

United States

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